Enhanced Lipophilicity Through 3-Methyl Substitution: A Comparative Physicochemical Analysis
The target compound demonstrates significantly higher computed lipophilicity (XLogP3-AA = 4.5) compared to its direct, non-methylated analog 4-Chloro-3',4'-difluorobenzophenone (XLogP3-AA = 3.9) [1][2]. This increase of 0.6 log units is a direct consequence of the additional methyl group on Ring A. Lipophilicity is a critical parameter governing membrane permeability, solubility, and metabolic clearance. In drug discovery, such a shift can be decisive for optimizing a lead compound's ADME profile, particularly for crossing the blood-brain barrier.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | 4-Chloro-3',4'-difluorobenzophenone: 3.9 |
| Quantified Difference | Δ XLogP3-AA = 0.6 (higher lipophilicity for the target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem (release 2019.06.18 / 2025.09.15). |
Why This Matters
For scientific procurement, the 0.6-unit increase in XLogP3-AA offers a specific lipophilicity window that is ideal for projects where higher membrane permeability is desired, without resorting to a larger scaffold change that might introduce other liabilities.
- [1] PubChem. (2026). Compound Summary for CID 24723126: 4-Chloro-3',4'-difluoro-3-methylbenzophenone. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 2757457: 4-Chloro-3',4'-difluorobenzophenone. National Library of Medicine. View Source
